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Compound of Interest

Compound Name: Pheneturide

Cat. No.: B7821861

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and
characterization of Pheneturide, an anticonvulsant agent also known as
ethylphenylacetylurea. This document details the synthetic pathway, experimental protocols,
and analytical characterization of the compound, presenting quantitative data in structured
tables and visualizing workflows using Graphviz diagrams.

Introduction

Pheneturide, with the IUPAC name N-carbamoyl-2-phenylbutanamide, is a ureide-class
anticonvulsant.[1][2][3][4] Its molecular formula is C11H14N202 and it has a molecular weight of
approximately 206.24 g/mol .[5] While its clinical use has become less common, it remains a
molecule of interest for researchers exploring antiepileptic compounds and their mechanisms of
action. This guide serves as a foundational resource for the laboratory-scale synthesis and
rigorous characterization of Pheneturide.

Synthesis of Pheneturide

The most direct and commonly cited method for the synthesis of Pheneturide involves a two-
step process starting from 2-phenylbutanoic acid. The first step is the conversion of the
carboxylic acid to its more reactive acyl chloride derivative, 2-phenylbutanoyl chloride. The
second step is the acylation of urea with the freshly prepared 2-phenylbutanoyl! chloride.
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Synthesis Workflow

Synthesis Workflow for Pheneturide
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Caption: Synthesis workflow for Pheneturide.

Experimental Protocols

Step 1: Preparation of 2-Phenylbutanoyl Chloride
e Materials:

o 2-Phenylbutanoic acid

o Thionyl chloride (SOCIz2)

o Dry toluene (optional, as an inert solvent)
e Procedure:

o In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCI
and SO:2 byproducts), place the 2-phenylbutanoic acid.

o Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents). The reaction can
be performed neat or in a dry, inert solvent like toluene.

o Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction's progress can
be monitored by the cessation of gas evolution.

o After the reaction is complete, remove the excess thionyl chloride by distillation under
reduced pressure. The residue is crude 2-phenylbutanoyl chloride.

Step 2: Synthesis of Pheneturide (N-carbamoyl-2-phenylbutanamide)
o Materials:

o 2-Phenylbutanoyl chloride (from Step 1)

o Urea

o Anhydrous solvent (e.g., ethanol, methanol, or toluene)

e Procedure:
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o In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent.

o Slowly add the crude or purified 2-phenylbutanoyl chloride to the urea solution with
constant stirring. The reaction is exothermic, so control the addition rate to maintain a
moderate temperature.

o After the addition is complete, the reaction mixture may be gently heated for several hours
to ensure completion. The progress can be monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is cooled, and the crude Pheneturide may
precipitate. The product is then collected by filtration.

o The crude product is purified by recrystallization, for example, from ethanol, to yield pure
Pheneturide.

Characterization of Pheneturide

Thorough characterization is essential to confirm the identity, purity, and structure of the
synthesized Pheneturide. The following analytical techniques are typically employed.

Characterization Workflow

Characterization Workflow for Pheneturide
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Caption: Logical workflow for the characterization of Pheneturide.

Physicochemical and Spectroscopic Data
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The following tables summarize the key physical and spectroscopic data for Pheneturide.

Table 1. Physicochemical Properties of Pheneturide

Property Value Reference
Molecular Formula C11H14N202

Molecular Weight 206.24 g/mol

IUPAC Name N-carbamoyl-2-

phenylbutanamide

White to off-white crystalline
Appearance ,
solid

Melting Point (dI-form) 149-150 °C

Table 2: Mass Spectrometry Data for Pheneturide

Technique Parameter Value (m/z) Reference
GC-MS Molecular lon [M]* 206

Top Peak 91

2nd Highest Peak 146

MS-MS Precursor lon [M+H]* 207.1128

Top Fragment Peak 119

2nd Highest Fragment 164

3rd Highest Fragment 162

Table 3: Expected NMR and IR Spectroscopic Data for Pheneturide

Note: Experimental spectral data for Pheneturide is not readily available in the public domain.
The following are expected values based on the chemical structure and general spectroscopic
principles.
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. Expected Chemical .
Technique Parameter . Assignment
Shift | Frequency

Chemical Shift (3, Aromatic protons
1H NMR ~72-74

ppm) (CeHbs)
~35-37 Methine proton (CH)

Methylene protons
~18-21

(CH2)
~09-11 Methyl protons (CHs)

Amide and Urea

~ 5.5 - 8.5 (broad)
protons (NH, NH2)

Chemical Shift (3, Carbonyl carbon
13C NMR ~170-175 ]
ppm) (C=0, amide)
Carbonyl carbon
~ 155 - 160
(C=0, urea)
Aromatic carbon (C-
~ 138 - 142 _
ipso)
Aromatic carbons
~126 - 129
(CH)
~50-55 Methine carbon (CH)
Methylene carbon
~25-30
(CH2)
~10-15 Methyl carbon (CHs)
N-H stretching (amide
FT-IR Frequency (cm™1) ~ 3400 - 3100
and urea)
C-H stretching
~ 3100 - 3000 _
(aromatic)
C-H stretching
~ 3000 - 2850

(aliphatic)
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C=0 stretching
~ 1700 - 1630 _
(amide and urea)

C=C stretching
~ 1600, ~1450 _
(aromatic)

Experimental Protocols for Characterization

Melting Point Determination: The melting point is determined using a standard capillary
melting point apparatus. A small, powdered sample of the purified Pheneturide is packed
into a capillary tube and heated at a steady rate. The temperature range from the first
appearance of liquid to complete liquefaction is recorded.

NMR Spectroscopy:

o 1H and 3C NMR: A sample of Pheneturide (5-20 mg) is dissolved in a suitable deuterated
solvent (e.g., CDClIs or DMSO-ds) containing a tetramethylsilane (TMS) internal standard.
The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy:

o The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR)
spectrometer. A solid sample can be analyzed as a KBr pellet or using an attenuated total
reflectance (ATR) accessory. The spectrum is recorded over a range of approximately
4000-400 cm~1.

Mass Spectrometry (MS):

o Mass spectral data can be obtained using various techniques such as gas
chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass
spectrometry (LC-MS) with an appropriate ionization method (e.g., electrospray ionization
- ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition.

Conclusion
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This technical guide provides a detailed framework for the initial synthesis and characterization
of Pheneturide. The outlined two-step synthesis from 2-phenylbutanoic acid is a reliable
method for obtaining the target compound. The subsequent characterization using a
combination of physical and spectroscopic methods is crucial for verifying the identity and
purity of the synthesized Pheneturide. The data and protocols presented herein are intended
to support researchers in the fields of medicinal chemistry and drug development in their work
with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b7821861?utm_src=pdf-body
https://www.benchchem.com/product/b7821861?utm_src=pdf-body
https://www.benchchem.com/product/b7821861?utm_src=pdf-custom-synthesis
https://hmdb.ca/spectra/nmr_one_d/2772
https://hmdb.ca/spectra/nmr_one_d/2772
https://www.pschemicals.com/?p=product&CAS_nr=90-49-3&id=544556
https://cymitquimica.com/cas/90-49-3/
https://en.wikipedia.org/wiki/Pheneturide
https://pubchem.ncbi.nlm.nih.gov/compound/Pheneturide
https://www.benchchem.com/product/b7821861#initial-synthesis-and-characterization-of-pheneturide
https://www.benchchem.com/product/b7821861#initial-synthesis-and-characterization-of-pheneturide
https://www.benchchem.com/product/b7821861#initial-synthesis-and-characterization-of-pheneturide
https://www.benchchem.com/product/b7821861#initial-synthesis-and-characterization-of-pheneturide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7821861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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